3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and three methyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the hydroxylation of enolates. One common method uses oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) as a reagent. The reaction conditions include the use of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like oxodiperoxymolybdenum.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) in THF.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 1,7,7-trimethyl-3-hydroxybicyclo[2.2.1]heptan-2-one.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bicyclo[4.1.0]hept-3-en-2-one: 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one.
Uniqueness
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific hydroxyl group positioning and the presence of three methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds like camphor and bicyclo[4.1.0]hept-3-en-2-one.
Properties
CAS No. |
22759-34-8 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6,8,12H,4-5H2,1-3H3 |
InChI Key |
HJVHHNRJPMNKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2=O)O)C)C |
Origin of Product |
United States |
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